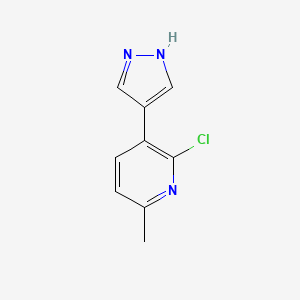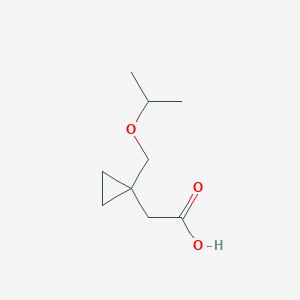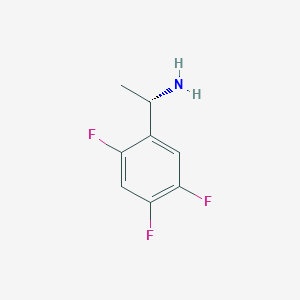
2-chloro-6-methyl-3-(1H-pyrazol-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-methyl-3-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features both a pyridine and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-3-(1H-pyrazol-4-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-6-methylpyridine with hydrazine derivatives can yield the desired pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reactions. The exact conditions can vary depending on the scale of production and the desired purity of the final product .
化学反応の分析
Types of Reactions
2-chloro-6-methyl-3-(1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or pyridine rings.
Substitution: The chlorine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted pyridine-pyrazole compounds .
科学的研究の応用
2-chloro-6-methyl-3-(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: This compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-6-methyl-3-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
類似化合物との比較
Similar Compounds
- 2-(1H-Pyrazol-3-yl)pyridine
- 3-(Pyridin-2-yl)-1H-pyrazole
- 2-(5-Methyl-1H-pyrazol-3-yl)pyridine
Uniqueness
2-chloro-6-methyl-3-(1H-pyrazol-4-yl)pyridine is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which can influence its reactivity and binding properties. This structural uniqueness makes it a valuable compound for the development of new chemical entities with specific biological activities .
特性
分子式 |
C9H8ClN3 |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
2-chloro-6-methyl-3-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C9H8ClN3/c1-6-2-3-8(9(10)13-6)7-4-11-12-5-7/h2-5H,1H3,(H,11,12) |
InChIキー |
ZBXGNKBMSLEFKR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)C2=CNN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















